molecular formula C11H7NOS B012605 Naphtho[1,2-d]thiazol-2(1H)-one (9CI) CAS No. 109967-34-2

Naphtho[1,2-d]thiazol-2(1H)-one (9CI)

Cat. No.: B012605
CAS No.: 109967-34-2
M. Wt: 201.25 g/mol
InChI Key: NZROULYDNUMFJI-UHFFFAOYSA-N
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Description

Naphtho[1,2-d]thiazol-2(1H)-one (9CI) is a heterocyclic compound that features a fused ring system consisting of a naphthalene ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Naphtho[1,2-d]thiazol-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminonaphthalene with carbon disulfide and an oxidizing agent to form the thiazole ring. The reaction conditions often include the use of a base such as potassium hydroxide and a solvent like ethanol.

Industrial Production Methods: Industrial production of Naphtho[1,2-d]thiazol-2(1H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: Naphtho[1,2-d]thiazol-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated or nitrated naphtho[1,2-d]thiazol-2(1H)-one derivatives.

Scientific Research Applications

Naphtho[1,2-d]thiazol-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Naphtho[1,2-d]thiazol-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

    Benzothiazole: Another heterocyclic compound with a similar thiazole ring but fused with a benzene ring instead of a naphthalene ring.

    Naphtho[2,1-d]thiazole: A structural isomer with the thiazole ring fused at a different position on the naphthalene ring.

Uniqueness: Naphtho[1,2-d]thiazol-2(1H)-one is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1H-benzo[e][1,3]benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NOS/c13-11-12-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZROULYDNUMFJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562044
Record name Naphtho[1,2-d][1,3]thiazol-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109967-34-2
Record name Naphtho[1,2-d][1,3]thiazol-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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